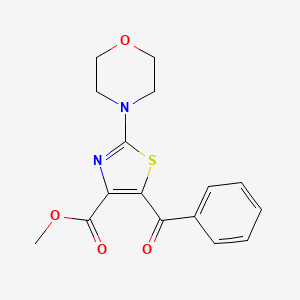

Methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate

Description

Methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate (compound 9c in ) is a thiazole-based heterocyclic compound featuring a benzoyl group at position 5, a morpholine substituent at position 2, and a methyl ester at position 4 of the thiazole ring . Its synthesis involves reacting 3-chloro-2,4-dioxo-4-benzenebutanoic acid methyl ester with morpholine carbothioamide under reflux in methanol, followed by purification via recrystallization . The compound’s structural complexity and functional group arrangement make it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly for antimicrobial or enzyme-inhibitory applications.

Properties

IUPAC Name |

methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-21-15(20)12-14(13(19)11-5-3-2-4-6-11)23-16(17-12)18-7-9-22-10-8-18/h2-6H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDQOGHOWJDFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N2CCOCC2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Morpholine Ring Formation: The morpholine ring can be formed by reacting diethanolamine with a suitable halogenated compound.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or morpholine moieties using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate. Research has shown that compounds with similar thiazole structures exhibit promising activity against various cancer cell lines.

Case Study: Antitumor Activity

A study published in the Indonesian Journal of Pharmacy synthesized new N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl compounds. These were evaluated for their anticancer properties through the National Cancer Institute's Developmental Therapeutic Program. The results indicated that these compounds could serve as potential candidates for new anticancer therapies due to their significant inhibitory effects on tumor growth .

Xanthine Oxidase Inhibition

This compound has also been investigated for its role as a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme involved in purine metabolism and is a target for treating conditions like gout and hyperuricemia.

Case Study: Inhibition Studies

A series of thiazole derivatives were synthesized and tested for their ability to inhibit xanthine oxidase. Among them, certain derivatives demonstrated significant inhibitory activity with IC50 values comparable to established inhibitors like febuxostat. The incorporation of specific functional groups was shown to enhance binding affinity at the enzyme's active site, indicating that this compound could be a valuable lead compound for developing new xanthine oxidase inhibitors .

Synthesis and Formulation

The synthesis of this compound involves several chemical transformations that can be optimized for better yield and purity. Recent patents describe novel processes for its preparation, which may include solid dispersions with various carriers to improve solubility and bioavailability .

Structure Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Research indicates that modifications in the benzoyl and morpholine moieties can significantly affect the compound's biological activity.

Table: Structure Activity Relationship Insights

| Compound Variation | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| Base Compound | Xanthine Oxidase Inhibitor | 9.9 | Comparable to febuxostat |

| Modified Variant A | Antitumor Activity | Not reported | Further studies needed |

| Modified Variant B | Antioxidant Activity | 15.3 | Moderate activity observed |

Mechanism of Action

The mechanism of action of Methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiazole Derivatives

The compound is part of a broader family of 1,3-thiazole-4-carboxylate derivatives. Key analogs include:

- 9a : Methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate (pyrrolidine substituent)

- 9b : Methyl 5-benzoyl-2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate (piperidine substituent)

- 13a : Methyl 5-(2-furoyl)-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate (furoyl group at position 5)

- 13b: Methyl 2-(pyrrolidin-1-yl)-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate (thienoyl group at position 5)

Table 1: Structural and Physical Properties of Selected Thiazole Derivatives

| Compound | Substituent (Position 2) | Acyl Group (Position 5) | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 9c | Morpholine | Benzoyl | 158–160 | 63 | 332.38 |

| 9a | Pyrrolidine | Benzoyl | 132–133 | 65 | 316.37 |

| 9b | Piperidine | Benzoyl | 145–146 | 68 | 330.40 |

| 13a | Pyrrolidine | Furoyl | 141–142 | 59 | 306.34 |

| 13b | Pyrrolidine | Thienoyl | 148–150 | 61 | 322.40 |

Data sourced from synthesis protocols and characterization in .

Key Observations :

Electronic and Steric Effects

Comparison with Non-Benzoyl Derivatives

and highlight analogs with alternative substituents:

- Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate: Features a dimethylated morpholine and an amino group at position 4, altering steric hindrance and electronic distribution .

Table 2: Molecular Weight and Functional Group Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 9c | C₁₆H₁₆N₂O₄S | 332.38 | Benzoyl, morpholine, methyl ester |

| Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | C₁₁H₁₀N₂O₂S | 234.28 | Amino, phenyl, methyl ester |

| Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate | C₁₂H₁₈N₃O₃S | 284.35 | Amino, dimethyl morpholine, methyl ester |

Data compiled from , and 9.

Biological Activity

Methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved by reacting α-haloketones with thiourea under basic conditions.

- Introduction of the Benzoyl Group : Accomplished through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

- Morpholine Ring Formation : Formed by reacting diethanolamine with a suitable halogenated compound.

- Esterification : The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Chemical Reactions and Analysis

This compound can undergo various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate or chromium trioxide.

- Reduction : Achieved with lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic substitution reactions can occur at the benzoyl or morpholine moieties.

Antimicrobial Properties

Research has indicated that thiazole derivatives, including this compound, exhibit notable antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies demonstrate that this compound can induce apoptosis in cancer cell lines through several mechanisms:

- Inhibition of Cell Proliferation : The compound may inhibit enzymes involved in cell cycle regulation.

- Induction of Apoptosis : Evidence suggests it activates caspases, leading to programmed cell death .

Case Study: Antitumor Efficacy

A study evaluating thiazole derivatives found that this compound exhibited significant cytotoxicity against human cancer cell lines, with an IC50 value indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The exact mechanism involves interaction with specific molecular targets, potentially inhibiting key enzymes or modulating receptor activity. For instance, the compound may disrupt microtubule dynamics in cancer cells, leading to multipolar spindle formation and aberrant cell division .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | ~10 µM |

| Thiazole Derivative A | Structure A | Anticancer | ~15 µM |

| Thiazole Derivative B | Structure B | Antimicrobial | ~20 µM |

The unique combination of benzoyl, morpholine, and thiazole moieties in this compound contributes to its distinct biological properties compared to other thiazole derivatives .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate?

Methodological Answer:

While direct synthesis protocols for this specific compound are not explicitly detailed in the literature, analogous thiazole carboxylates are synthesized via cyclocondensation or nucleophilic substitution. For example, trifluoromethyl-substituted thiazoles are prepared by refluxing precursors with thionyl chloride, followed by recrystallization in ethanol (as seen in ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate synthesis) . Key steps include:

- Reagent selection : Thionyl chloride for activating carboxylic acid derivatives.

- Reaction optimization : Monitoring reaction completion via TLC or HPLC.

- Purification : Ethanol recrystallization (95%) for high-purity crystals .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Structural validation requires a multi-technique approach:

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester groups) .

- NMR : Assigns proton environments (e.g., morpholine ring protons at δ 3.5–3.7 ppm) .

- HPLC : Determines purity (>95% threshold for research-grade material) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Basic: How is X-ray crystallography utilized to resolve structural ambiguities in thiazole derivatives?

Methodological Answer:

X-ray crystallography provides definitive bond lengths, angles, and conformations. For example:

- SHELX programs : SHELXL refines small-molecule structures, while SHELXE aids in phase determination for twinned crystals .

- Key parameters : Dihedral angles (e.g., 5.15° between thiazole and phenyl rings in trifluoromethyl analogs) indicate coplanarity or distortion .

- Validation : PLATON or CCDC tools assess geometric outliers .

Advanced: How can researchers resolve contradictions between crystallographic data and computational models?

Methodological Answer:

Discrepancies often arise from crystal packing effects vs. gas-phase simulations. Strategies include:

- Conformational analysis : Compare DFT-optimized geometries (e.g., Gaussian 09 with B3LYP/6-31G*) with crystallographic data .

- Hydrogen bonding assessment : Intermolecular interactions (absent in some thiazole derivatives) may explain deviations .

- Multi-method validation : Overlay NMR-derived NOE data with crystallographic results .

Advanced: What strategies optimize synthetic yield and selectivity for morpholine-substituted thiazoles?

Methodological Answer:

Yield optimization focuses on:

- Substituent compatibility : Electron-withdrawing groups (e.g., benzoyl) may require milder conditions to avoid side reactions .

- Catalysis : Morpholine introduction via Pd-mediated coupling or nucleophilic substitution under inert atmospheres .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions .

Advanced: How do electronic effects of substituents (e.g., benzoyl, morpholine) influence reactivity and bioactivity?

Methodological Answer:

- Benzoyl groups : Increase electrophilicity at the thiazole core, enhancing cross-coupling potential .

- Morpholine : Enhances solubility and modulates pharmacokinetics via hydrogen bonding .

- Structure-activity relationships (SAR) : Trifluoromethyl analogs show enhanced metabolic stability, suggesting similar benefits for benzoyl derivatives .

Advanced: What computational approaches predict the biological activity of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.